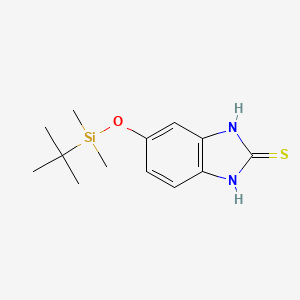

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole

Description

BenchChem offers high-quality 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIGGBAUFWAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Stability and Degradation Pathways of 5-(TBDMS)oxy-2-mercaptobenzimidazole: A Comprehensive Technical Guide

Executive Summary

The molecule 5-(TBDMS)oxy-2-mercaptobenzimidazole is a highly specialized, bifunctional synthetic intermediate. It merges the steric shielding of a tert-butyldimethylsilyl (TBDMS) ether with the redox-active, tautomeric nature of a 2-mercaptobenzimidazole (2-MBI) core. For researchers and drug development professionals, mastering the stability profile of this compound is critical. Its structural dichotomy means that while the TBDMS group is highly sensitive to acidic and fluoride-rich environments, the 2-MBI core is profoundly susceptible to oxidative degradation.

This whitepaper provides an in-depth mechanistic analysis of the molecule's chemical stability, supported by empirical data, self-validating experimental protocols, and strategic handling recommendations.

Structural Dynamics: The 2-Mercaptobenzimidazole Core

The 2-mercaptobenzimidazole moiety is characterized by a dynamic thiol-thione tautomerism. In solid state and polar solvents, the thione form dominates, whereas the reactive thiol form is often the species that participates in chemical transformations.

Oxidative Susceptibility

The most critical stability liability of the 2-MBI core is its reactivity with oxidizing agents. 2-Mercaptobenzimidazole is fundamentally incompatible with strong oxidizers[1]. In industrial and polymer applications, 2-MBI is explicitly utilized as an antioxidant because it readily scavenges free radicals and decomposes hydroperoxides into non-radical alcohols[2].

During this antioxidative process, the thiol/thione group undergoes progressive oxidative degradation. Initially, it forms disulfides, but under sustained oxidative stress, it is terminally oxidized to sulfinic and sulfonic acid derivatives[2]. Consequently, any exposure to atmospheric oxygen, peroxides, or transition metal catalysts during synthesis will lead to rapid degradation of the intermediate.

Fig 1: Tautomeric equilibrium and oxidative degradation pathways of the 2-MBI core.

Hydrolytic Stability: The TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) ether at the 5-position serves to protect the phenolic hydroxyl group. The stability of this silyl ether is entirely dictated by the steric bulk of the tert-butyl group, which shields the silicon-oxygen bond from nucleophilic attack under many conditions[3].

Acidic vs. Basic Environments

TBDMS ethers are remarkably stable in basic, neutral, and mild oxidative environments (provided the 2-MBI core is protected from the latter)[4]. However, they are highly labile in acidic conditions. Aqueous acids (e.g., acetic acid, trifluoroacetic acid) protonate the oxygen atom, facilitating the hydrolytic cleavage of the Si-O bond to yield the free 5-hydroxy-2-mercaptobenzimidazole and a silanol byproduct[3].

Fluoride-Mediated Cleavage

Silicon possesses a tremendous thermodynamic affinity for fluoride ions, forming an exceptionally strong Si-F bond. Reagents such as tetrabutylammonium fluoride (TBAF) rapidly cleave the TBDMS group[5]. The mechanism involves the nucleophilic attack of the small fluoride anion on the silicon atom, forming a pentavalent silicon intermediate via hybridization with silicon's vacant d-orbitals, which subsequently collapses to release the free phenoxide[6].

Fig 2: Mechanistic pathways for the hydrolytic and fluoride-mediated cleavage of the TBDMS group.

Quantitative Stability Profile

To facilitate strategic planning in multi-step syntheses, the following table summarizes the chemical stability of 5-(TBDMS)oxy-2-mercaptobenzimidazole across various standard reaction environments.

| Condition / Reagent | Target Site | Stability Level | Primary Degradation Product | Half-Life (Est. at 25°C) |

| Aqueous Base (pH > 10) | TBDMS Group | High | None (Stable) | > 72 hours |

| Aqueous Acid (pH < 3) | TBDMS Group | Low | 5-Hydroxy-2-MBI + Silanol | < 2 hours |

| TBAF (1.0 M in THF) | TBDMS Group | Very Low | 5-Hydroxy-2-MBI + TBDMS-F | < 10 minutes |

| Ambient Air / O2 | 2-MBI Core | Moderate | Disulfide Dimers | ~ 7-14 days (Solid) |

| Peroxides (H2O2) | 2-MBI Core | Very Low | Benzimidazole Sulfonic Acids | < 30 minutes |

| Thermal (> 150°C) | Global Molecule | Moderate | Complex Polymeric Mixture | N/A |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific actions are taken to maintain the stability of the molecule or to force its degradation analytically.

Protocol A: Stability-Indicating HPLC-UV/MS Assay (Forced Degradation)

This protocol is designed to quantify the degradation kinetics of the molecule under oxidative stress while preventing artifactual hydrolysis of the TBDMS group.

-

Sample Preparation: Dissolve 10 mg of 5-(TBDMS)oxy-2-mercaptobenzimidazole in 10 mL of anhydrous LC-MS grade Acetonitrile. Causality: Anhydrous solvent prevents premature acid/base-catalyzed hydrolysis of the TBDMS group, isolating the oxidative variable.

-

Oxidative Stress Induction: Transfer 1 mL of the solution to a sealed vial. Add 50 µL of 3% H2O2 (aqueous).

-

Incubation & Quenching: Incubate at 25°C for exactly 30 minutes. Quench the reaction by adding 100 µL of saturated sodium thiosulfate ( Na2S2O3 ) solution. Causality: Thiosulfate instantly reduces residual peroxide, halting the oxidation at a precise timepoint to ensure reproducible kinetic data.

-

Analysis: Inject 5 µL into an HPLC-MS system (C18 column, mobile phase A: 0.1% Formic acid in water; B: Acetonitrile).

-

Validation: The appearance of an [M+H]+ peak corresponding to the sulfonic acid derivative (+48 Da from the parent mass) confirms oxidative degradation of the 2-MBI core, while the retention of the TBDMS mass signature confirms hydrolytic stability during the assay.

Protocol B: Controlled Fluoride-Mediated Deprotection

This protocol outlines the selective removal of the TBDMS group without inducing oxidative damage to the 2-MBI core[3].

-

Inert Atmosphere Setup: Flame-dry a round-bottom flask and purge with Argon. Causality: The deprotected 5-hydroxy-2-mercaptobenzimidazole is highly electron-rich and even more susceptible to aerobic oxidation than the protected precursor.

-

Substrate Dissolution: Dissolve 1.0 equivalent of the substrate in anhydrous THF (0.1 M concentration) and cool to 0 °C in an ice bath.

-

Reagent Addition: Dropwise, add 1.1 equivalents of a 1.0 M solution of TBAF in THF. Stir for 30 minutes at 0 °C, then allow to warm to room temperature.

-

Reaction Quenching (Critical Step): Add 1.5 equivalents of glacial acetic acid. Causality: TBAF solutions are inherently basic. Acetic acid protonates the excess fluoride and normalizes the pH, preventing base-catalyzed air-oxidation of the newly formed phenol/thiol system.

-

Workup: Partition between Ethyl Acetate and saturated aqueous NH4Cl . Extract, dry over Na2SO4 , and concentrate under reduced pressure.

Conclusion & Strategic Recommendations

The chemical stability of 5-(TBDMS)oxy-2-mercaptobenzimidazole is a delicate balance between the robust, yet acid-labile silyl ether and the highly reactive, oxidation-prone mercaptobenzimidazole core.

Storage and Handling Directives:

-

Temperature: Must be stored refrigerated (2-8 °C) to minimize ambient thermal degradation[7].

-

Atmosphere: Storage under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent the gradual oxidative dimerization of the thiol group into disulfides[7].

-

Chemical Isolation: Keep strictly isolated from strong oxidizing agents, transition metal salts, and volatile acids.

By adhering to the mechanistic principles and protocols outlined in this guide, researchers can successfully utilize this intermediate in complex synthetic campaigns, mitigating yield losses associated with premature deprotection or oxidative degradation.

References

-

Fiveable. TBDMSCl: Organic Chemistry Study Guide. Available at: [Link]

-

ResearchGate. Antioxidative degradation mechanism of 2‐mercaptobenzimidazole modified TEPA‐MCM‐41 adsorbents. Available at: [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

-

University of Windsor. Alcohol Protecting Groups. Available at: [Link]

Sources

- 1. 2-Mercaptobenzimidazole CAS#: 583-39-1 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. uwindsor.ca [uwindsor.ca]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. 2-Mercaptobenzimidazole CAS 583-39-1 Antioxidant MB [sunwisechem.com]

Strategic Silylation of 2-Mercaptobenzimidazoles: Modulating Pharmacokinetics and Reactivity in Medicinal Chemistry

Executive Overview

The 2-mercaptobenzimidazole (2-MBI) core is a privileged bicyclic pharmacophore in medicinal chemistry, historically leveraged for its broad-spectrum biological activities, including analgesic, antimicrobial, and antiviral properties[1]. However, the inherent polarity and rigid hydrogen-bonding network of the unsubstituted 2-MBI scaffold often result in suboptimal pharmacokinetic profiles, particularly regarding lipid bilayer permeability.

To circumvent these limitations, the strategic incorporation of organosilicon moieties—specifically through S-alkylation or transient N-silylation—has emerged as a powerful tool. Silicon, acting as a bioisostere for carbon, possesses a larger covalent radius and lower electronegativity. Silylating the 2-MBI core fundamentally alters its partition coefficient (LogP), enhancing cell membrane penetration while preserving the electronic integrity required for target binding and radical scavenging[2]. This whitepaper details the mechanistic causality, self-validating synthetic protocols, and pharmacological applications of silylated 2-mercaptobenzimidazoles.

The 2-Mercaptobenzimidazole Scaffold: Tautomerism and Reactivity

Understanding the reactivity of 2-MBI requires an analysis of its tautomeric equilibrium. In the solid state and in non-polar solvents, 2-MBI predominantly exists in the thione form (1H-benzo[d]imidazole-2(3H)-thione). However, in polar protic solvents and under basic conditions, the equilibrium shifts toward the thiol form, which is rapidly deprotonated to yield a highly nucleophilic thiolate anion.

This ambidentate nature (containing both nucleophilic nitrogen and sulfur centers) presents a regioselectivity challenge during derivatization. Silylation serves a dual purpose here:

-

Stable S-Silylation: Utilizing chloroalkylsilanes to form stable S-alkylsilylthioethers, which act as highly lipophilic, membrane-permeable antioxidants[2].

-

Transient N-Silylation: Utilizing reagents like hexamethyldisilazane (HMDS) to form hydrolyzable Si-N bonds, temporarily masking the nitrogen to direct subsequent electrophilic attacks exclusively to the sulfur or carbon centers[3].

Workflow detailing the divergent synthetic pathways for S-alkylation versus transient N-silylation.

Experimental Methodologies: Self-Validating Protocols

As a standard in robust medicinal chemistry, synthetic workflows must provide intrinsic, observable feedback to the chemist. The following protocols for the silylation of 2-MBI are designed as self-validating systems.

Protocol A: Synthesis of S-Alkylsilylthioethers

This protocol describes the synthesis of 2-(((trimethylsilyl)methyl)thio)-1H-benzo[d]imidazole, a potent antioxidant derivative[2].

-

Initiation & Solvation: Suspend 10 mmol of 2-MBI in 30 mL of absolute ethanol (EtOH).

-

Causality: EtOH is selected as a polar protic solvent because it effectively solvates the potassium cation in the subsequent step, leaving the thiolate anion highly "naked" and reactive, thereby driving the SN2 substitution.

-

-

Thiolate Generation: Add 10 mmol of potassium hydroxide (KOH) to the suspension and stir at room temperature.

-

Validation: The reaction provides immediate visual feedback; the opaque suspension transitions into a clear, homogeneous solution, confirming the complete deprotonation of the thione to the soluble potassium thiolate.

-

-

Electrophilic Addition: Add 10.5 mmol of (chloromethyl)trimethylsilane dropwise over 10 minutes.

-

Causality: Dropwise addition prevents localized exothermic spikes, suppressing the formation of unwanted bis-alkylated byproducts.

-

-

Reaction Monitoring: Heat the mixture to reflux (78 °C) for 3-4 hours.

-

Validation: The reaction's progress is self-indicated by the gradual precipitation of inorganic potassium chloride (KCl) salt. Thin-layer chromatography (TLC) using Hexane/EtOAc (7:3) will show the disappearance of the highly polar baseline 2-MBI spot and the emergence of a high-Rf product spot.

-

-

Isolation: Filter the hot solution to remove the KCl byproduct. Pour the clear filtrate directly into 100 mL of ice-cold distilled water.

-

Causality & Validation: The sudden increase in solvent polarity forces the highly hydrophobic silylated product to crash out of solution quantitatively. The resulting white solid is collected via vacuum filtration, yielding a highly pure product without the need for column chromatography.

-

Protocol B: Transient N-Silylation for Regioselective Functionalization

When complex derivatization requires the nitrogen atom to be protected, transient N-silylation is employed[3].

-

Reagent Selection: Suspend 10 mmol of 2-MBI in 15 mL of neat hexamethyldisilazane (HMDS) alongside a catalytic amount (0.1 mmol) of ammonium sulfate.

-

Causality: HMDS serves a dual role as both the silylating agent and the solvent, ensuring maximum collision frequency. Ammonium sulfate acts as an acid catalyst to activate the HMDS.

-

-

Thermal Activation: Reflux the mixture at 120 °C under an inert argon atmosphere.

-

Validation: This step is highly self-validating. As the N-silylation proceeds, the insoluble 2-MBI converts into the highly lipophilic N-silylated derivative. The opaque suspension will turn into a completely transparent solution. Furthermore, the evolution of ammonia gas (detectable via wet pH paper at the condenser outlet) physically confirms the forward progress of the reaction.

-

-

Concentration: Remove excess HMDS under reduced pressure.

-

Causality: Because HMDS is volatile, the moisture-sensitive N-silylated intermediate can be isolated solvent-free without an aqueous workup, which would otherwise prematurely hydrolyze the delicate Si-N bond.

-

Quantitative Analysis of Silylated Derivatives

The addition of silyl-alkyl chains to the 2-MBI scaffold significantly alters its physicochemical properties. Recent structure-activity relationship (SAR) studies demonstrate that the length of the alkyl spacer between the sulfur atom and the trimethylsilyl (TMS) group directly impacts the molecule's LogP and its radical-scavenging efficiency (DPPH assay)[2].

Table 1: Physicochemical and Biological Data of S-Alkylsilylthioethers

| Compound | Alkyl-Silyl Substituent | Yield (%) | Melting Point (°C) | LogP Correlation (ρ) | DPPH Scavenging Efficiency |

| 2-MBI (Parent) | None | N/A | 303–304 | Baseline | High (Baseline) |

| Compound I | -CH₂-TMS | 65–75 | ~140 | -0.68 | Moderate |

| Compound II | -(CH₂)₃-TMS | 72 | 163 | -0.73 | Moderate-High |

Data summarized from SAR evaluations of silyl-alkylthioetheres. Note the inverse correlation (ρ = -0.68 to -0.73) between the total carbon number/LogP and the raw DPPH activity, indicating that while lipophilicity increases membrane permeability, excessive steric bulk near the active N-H site can slightly hinder direct radical scavenging[2].

Mechanistic Insights into Antioxidant Efficacy

The pharmacological value of S-silylated 2-MBIs lies in their ability to act as potent antioxidants within lipid-rich cellular environments. The mechanism of action relies on the intact imidazole N-H bond. Because the sulfur atom is alkylated with a lipophilic silyl group, the molecule easily partitions into cellular membranes.

Upon encountering Reactive Oxygen Species (ROS), the S-silylated 2-MBI undergoes N-H bond homolysis. The resulting nitrogen-centered radical is highly stabilized by the extensive resonance of the benzimidazole aromatic system. This allows the molecule to safely quench toxic radicals without propagating the oxidative chain reaction.

Proposed antioxidant mechanism of S-alkylsilyl 2-mercaptobenzimidazoles via N-H homolysis.

By tuning the silyl-alkyl chain, medicinal chemists can achieve the perfect balance: sufficient lipophilicity to reach intracellular ROS targets, while maintaining the steric accessibility required for efficient hydrogen atom transfer (HAT).

Sources

Solubility profile of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole

An In-Depth Technical Guide to the Solubility Profile of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole. As a protected intermediate likely utilized in the synthesis of pharmacologically active benzimidazole derivatives, its physicochemical properties, particularly solubility, are critical for process development, optimization, and formulation strategies. This document combines a theoretical assessment based on structural-chemical principles with detailed, field-proven experimental protocols for generating robust and reliable solubility data. We address solubility in aqueous systems, organic solvents, and across a physiologically relevant pH range. Methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach for researchers, chemists, and drug development professionals.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including proton pump inhibitors and anthelmintics.[1][2][3] Derivatives of 2-mercaptobenzimidazole, in particular, are of significant interest for their diverse biological activities.[1][4][5] The subject of this guide, 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole, represents a key synthetic intermediate where the 5-hydroxyl group is masked by a tert-butyldimethylsilyl (TBDMS) protecting group. The TBDMS group is favored for its stability and selective cleavage, but its introduction profoundly alters the molecule's physicochemical properties.[6][7]

Solubility is a cornerstone of drug discovery and development, directly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.[8][9] Poor solubility can lead to low bioavailability, hinder in-vitro testing, and create significant challenges during manufacturing.[8][10] For a synthetic intermediate, understanding its solubility is paramount for optimizing reaction conditions, purification strategies (e.g., crystallization, chromatography), and handling.

This guide aims to construct a complete solubility profile for 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole by:

-

Theoretically deconstructing the molecule to predict its solubility behavior based on its constituent functional groups.

-

Providing detailed, step-by-step experimental protocols to quantitatively measure its thermodynamic (equilibrium) solubility.

-

Outlining methods for data presentation and interpretation to yield actionable insights for research and development.

Part 1: Theoretical Solubility Assessment & Predictive Analysis

A molecule's solubility is a function of its crystal lattice energy and its solvation energy in a given solvent. A qualitative prediction can be made by dissecting the structure into its core components.

Structural Deconstruction

-

2-Mercaptobenzimidazole Core: This heterocyclic aromatic system is largely nonpolar. Benzimidazole derivatives are known for their characteristically low water solubility due to the hydrophobic nature of the fused benzene ring and the potential for strong intermolecular hydrogen bonding in the solid state.[2][11] The mercapto (-SH) group exists in tautomeric equilibrium with the thione (C=S) form. This part of the molecule introduces two ionizable protons—one on the imidazole nitrogen and one on the sulfur—which is critical for pH-dependent solubility.

-

Tert-butyldimethylsilyl (TBDMS) Ether Group: The TBDMS group is a large, sterically bulky, and highly lipophilic protecting group.[6][12] Its primary effect is to mask the polar hydroxyl group, preventing it from participating in hydrogen bonding as a donor. This dramatically increases the molecule's overall nonpolarity. The presence of the TBDMS group is known to enhance the solubility of compounds in organic solvents while significantly decreasing their aqueous solubility.[12]

Predictive Solubility Profile

-

Aqueous Solubility: Due to the combination of the hydrophobic benzimidazole core and the bulky, nonpolar TBDMS group, the aqueous solubility is predicted to be very low or practically insoluble . The parent compound, 2-mercaptobenzimidazole, is itself sparingly soluble in water.[13] The addition of the large TBDMS group will further decrease this.

-

Organic Solvent Solubility: The compound is expected to be readily soluble in a range of common organic solvents.[6][14] Good solubility is predicted in moderately polar to nonpolar solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. It is also expected to be soluble in highly polar aprotic solvents like dimethyl sulfoxide (DMSO).

-

pH-Dependent Solubility: This is the most critical and dynamic aspect of the compound's profile. The molecule possesses both acidic and basic centers, leading to significant solubility changes with pH.

-

In Acidic Conditions (pH < 4): The imidazole nitrogen can be protonated to form a cationic benzimidazolium salt. This salt form is expected to have significantly higher aqueous solubility than the neutral molecule.

-

In Neutral Conditions (pH ~ 7): The molecule will exist primarily in its neutral, un-ionized state, exhibiting its lowest aqueous solubility.

-

In Basic Conditions (pH > 9): The thiol proton is acidic and can be removed to form a negatively charged thiolate anion. This anionic salt form is also predicted to be much more soluble in aqueous media than the neutral form.

-

Part 2: Experimental Design for Quantitative Solubility Determination

To move from prediction to quantification, a robust experimental plan is required. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is the primary technique described here.[15]

Mandatory Prerequisite: Analytical Method Development

Before any solubility measurement, a reliable analytical method to quantify the dissolved compound is essential.[16][17] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its specificity and sensitivity.

Protocol: HPLC-UV Method Development Outline

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Use a gradient elution with acetonitrile (ACN) and water, both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

-

Wavelength Detection: Determine the UV λ-max of the compound by scanning a dilute solution (e.g., 10 µg/mL in ACN) from 200-400 nm. The benzimidazole chromophore should provide strong absorbance.

-

Calibration: Prepare a stock solution in a suitable organic solvent (e.g., ACN or DMSO). Create a calibration curve with at least five standards to demonstrate linearity and determine the limit of quantification (LOQ).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility in specific solvents at a controlled temperature.

Causality & Self-Validation: The core principle is to add an excess of the solid compound to the solvent, allowing the system to reach a true thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[15][18] Using a sufficient equilibration time (24-48 hours) and confirming the presence of undissolved solid at the end ensures the solution is genuinely saturated. Analyzing the solid residue post-experiment (e.g., by DSC or XRPD) confirms that the compound has not changed form (e.g., converted to a hydrate or different polymorph).

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole to a series of glass vials. The excess should be visually apparent (e.g., 5-10 mg).

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each test solvent (e.g., Water, pH 7.4 PBS, Dichloromethane, Ethanol, DMSO) to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A preliminary time-to-equilibrium study can be run by sampling at 8, 16, and 24 hours to confirm that the concentration is no longer increasing.

-

Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent) into a clean vial.

-

Dilution & Analysis: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample by the pre-validated HPLC-UV method.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Report the results in mg/mL and µM.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Experimental Protocol: pH-Solubility Profiling

This protocol is essential for ionizable compounds and can be performed efficiently using potentiometric methods.[19]

Causality & Self-Validation: This method relies on titrating a suspension of the compound and tracking the pH. As the compound dissolves by forming a salt, the pH changes. The point of complete dissolution provides data to calculate the intrinsic solubility (S₀) and the pKa. The method is self-validating as it generates a full profile from a single experiment, revealing the pH regions of low and high solubility.

Step-by-Step Methodology:

-

Suspension Preparation: Create a suspension of the compound in water or a low-ionic-strength medium.

-

Titration: Place the suspension in a temperature-controlled vessel with a calibrated pH electrode.

-

Acidic Range: Titrate the suspension with a standardized acid (e.g., 0.1 M HCl) and record the pH after each addition until all solid has dissolved and the pH curve stabilizes.

-

Basic Range: In a separate experiment, titrate a fresh suspension with a standardized base (e.g., 0.1 M NaOH) and record the pH until all solid has dissolved.

-

Data Analysis: Use specialized software to analyze the titration curve, which calculates the intrinsic solubility of the neutral species (S₀) and the pKa values.

Part 3: Data Presentation and Interpretation

Clear presentation of quantitative data is crucial for its application in research and development.

Data Summary Tables

Summarize the quantitative solubility data in structured tables for easy comparison.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) | Classification |

| Deionized Water | < 0.01 (Expected) | < 29 (Expected) | Practically Insoluble |

| PBS (pH 7.4) | < 0.01 (Expected) | < 29 (Expected) | Practically Insoluble |

| 0.1 M HCl (pH 1) | Report Experimental | Report Experimental | (Expected to be higher) |

| 0.1 M NaOH (pH 13) | Report Experimental | Report Experimental | (Expected to be higher) |

| Dichloromethane | Report Experimental | Report Experimental | Report Experimental |

| Ethanol | Report Experimental | Report Experimental | Report Experimental |

| Dimethyl Sulfoxide | Report Experimental | Report Experimental | Report Experimental |

Visualization of pH-Dependent Ionization

A diagram illustrating the relationship between pH, the ionization state of the molecule, and its resulting solubility provides a clear conceptual model.

Caption: Impact of pH on the ionization state and solubility of the compound.

Conclusion

The solubility profile of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is dominated by the lipophilic character of its TBDMS protecting group and the ionizable nature of its 2-mercaptobenzimidazole core. While its intrinsic aqueous solubility is predicted to be extremely low, it exhibits classic amphoteric behavior, with solubility expected to increase significantly in both acidic (pH < 4) and basic (pH > 9) conditions. Furthermore, high solubility is anticipated in common organic solvents, which is advantageous for its use in synthetic organic chemistry.

The experimental protocols detailed in this guide, centered around the gold-standard shake-flask method and supported by a robust HPLC-UV analytical technique, provide a clear and reliable pathway for quantitatively determining this compound's solubility. The resulting data is indispensable for informed decision-making in process chemistry, purification, and the subsequent stages of drug development.

References

- Taylor & Francis. (2015).

- SciSpace. (2017). Novel 2-mercaptobenzimidazole derivatives: synthesis and evaluation of its antibacterial and antioxidant activities.

- Journal of Drug Delivery and Therapeutics. (2022).

- Analytik NEWS. (2024).

- Prime Scholars. (2010). 2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity.

- BenchChem. (2025). An In-depth Technical Guide to tert-Butyldimethylsilane Chemistry for Researchers.

- Fiveable. (2025). tert-Butyldimethylsilyl chloride: Organic Chemistry Study....

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Lund University Publications.

- International Journal of Medical Research and Health Sciences. (2020).

- ACS Publications. (2019).

- Google Patents. WO2005116635A1 - Method for determining solubility of a chemical compound.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Centurion University.

- Journal of Chemical and Pharmaceutical Research. (2010).

- Wikipedia. tert-Butyldimethylsilyl chloride.

- ResearchGate. (2015). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.

- BenchChem. (2025). 5-(Methoxy-d3)-2-mercaptobenzimidazole chemical properties.

- Guidechem. 2-Mercaptobenzimidazole 583-39-1 wiki.

- Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

- PMC - NIH. Heterocycles in Medicinal Chemistry.

- Uttarakhand Open University. HETEROCYCLIC COMPOUNDS.

- PMC. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.

- Indian Journal of Chemistry. (2006). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- NOAA. 2-MERCAPTOBENZIMIDAZOLE.

Sources

- 1. scispace.com [scispace.com]

- 2. jddtonline.info [jddtonline.info]

- 3. primescholars.com [primescholars.com]

- 4. ijmrhs.com [ijmrhs.com]

- 5. jocpr.com [jocpr.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uou.ac.in [uou.ac.in]

- 12. fiveable.me [fiveable.me]

- 13. Page loading... [wap.guidechem.com]

- 14. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. tandfonline.com [tandfonline.com]

- 17. lifechemicals.com [lifechemicals.com]

- 18. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 19. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Tautomeric Forms of 2-Mercaptobenzimidazole Derivatives: A Guide to Structural Elucidation and Significance in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-mercaptobenzimidazole (2-MBI) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities.[1][2] A critical, yet often complex, aspect of its chemistry is the existence of thione-thiol tautomerism. The equilibrium between these forms dictates the molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. Mischaracterization of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and misinterpretation of binding data. This guide provides an in-depth analysis of the tautomeric forms of 2-MBI derivatives, offering field-proven methodologies for their characterization and explaining the causality behind experimental choices. We will delve into the structural nuances, the spectroscopic signatures that differentiate the tautomers, and the profound implications of this equilibrium for drug design and development.

The Benzimidazole Core and the Principle of Tautomerism

Benzimidazole, a bicyclic heterocycle formed by the fusion of benzene and imidazole, is recognized as a "privileged structure" in drug discovery.[3] Its derivatives exhibit a remarkable range of pharmacological activities, including antimicrobial, antiviral, analgesic, and anticancer properties.[4][5] The introduction of a mercapto group at the 2-position gives rise to 2-mercaptobenzimidazole (also known as o-phenylene thiourea or benzimidazol-2-thione), a versatile building block for synthetic chemistry.[3][6]

The defining chemical feature of 2-MBI is its ability to exist in two readily interconvertible isomeric forms known as tautomers. This specific case is a prototropic tautomerism, involving the migration of a proton between the nitrogen and sulfur atoms. This results in an equilibrium between the thione and thiol forms.[3][4][6]

-

Thione Form (1,3-dihydro-2H-benzimidazole-2-thione): Characterized by a carbon-sulfur double bond (C=S) and protons on the imidazole nitrogen atoms.

-

Thiol Form (2-mercaptobenzimidazole): Characterized by a carbon-sulfur single bond with an attached proton (S-H group, a thiol) and a formal carbon-nitrogen double bond within the imidazole ring.

Understanding which tautomer predominates under specific conditions (solid state vs. solution, solvent polarity, pH) is paramount for predicting molecular behavior.[7]

Caption: The thione-thiol tautomeric equilibrium in 2-mercaptobenzimidazole.

Factors Governing Tautomeric Equilibrium

While both forms exist, the equilibrium is not static and is influenced by several factors. Theoretical and experimental studies consistently show that the thione tautomer is the more stable and predominant form in the solid state, gas phase, and in most common solvents.[4][8][9] This stability is attributed to the greater strength of the C=S double bond and the delocalization of electrons within the thioamide group (-N-C=S).

-

Solvent Effects: The choice of solvent can shift the tautomeric equilibrium.[7] Polar protic solvents can stabilize the more polar thione form through hydrogen bonding and dipole-dipole interactions.[8][10] The use of solvatochromic probes in UV-Vis spectroscopy is an effective way to monitor these shifts.[7][11]

-

Substitution: The electronic nature of substituents on the benzimidazole ring can influence the relative stability of the tautomers. Electron-withdrawing or -donating groups can alter the acidity of the N-H or S-H protons, thereby shifting the equilibrium.[12]

-

Temperature and pH: These factors can also influence the equilibrium, although their effects are often secondary to solvent and substitution patterns. Lowering the temperature can sometimes "freeze" the equilibrium, allowing for the observation of individual tautomers by NMR.[13]

The Scientist's Toolkit: Protocols for Tautomer Characterization

Unambiguous determination of the predominant tautomeric form requires a multi-faceted analytical approach. A single technique may not provide a conclusive answer, especially in solution where a dynamic equilibrium exists.

X-Ray Crystallography: The Definitive Solid-State View

Expertise & Causality: X-ray crystallography provides an unequivocal three-dimensional map of the molecule in the solid state, making it the gold standard for structural determination.[14][15] For 2-MBI and its derivatives, crystallographic data almost universally confirms the thione structure in the crystalline form.[4][16][17] This is a critical baseline, as the solid-state structure is often the starting point for computational modeling and SAR studies.

Caption: Conceptual workflow for X-ray crystallography analysis.

NMR Spectroscopy: Probing the Equilibrium in Solution

Expertise & Causality: Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomerism in solution. By analyzing the chemical shifts and coupling constants, one can determine the structure and even quantify the ratio of tautomers present.[7][9]

-

¹³C NMR: The most decisive NMR experiment. The carbon atom at the 2-position is the key reporter. In the thione form , this carbon is a thiocarbonyl (C=S) and resonates significantly downfield, typically in the range of 168-180 ppm .[9][18] In the thiol form , this carbon is part of an aromatic C-S bond and would appear much further upfield. The observation of a signal in the ~170 ppm region is strong evidence for the thione tautomer.

-

¹H NMR: In the thione form , a broad signal corresponding to the two equivalent N-H protons is typically observed around 12.6 ppm in DMSO-d6.[19][20] The absence of a sharp signal in the typical thiol (S-H) region (around 1-4 ppm) is indicative of the thione form.

-

¹⁵N NMR: While less common, ¹⁵N NMR is exceptionally sensitive for this analysis. There is a large chemical shift difference of approximately 100 ppm between the nitrogen atoms in a thioamide (thione) versus an iminothiol (thiol), providing an unambiguous distinction.[9]

Table 1: Characteristic NMR Chemical Shifts (δ) for 2-MBI Tautomers

| Nucleus | Tautomer | Typical Chemical Shift (ppm) in DMSO-d6 | Key Insight |

|---|---|---|---|

| ¹³C | Thione | ~168.0 | Confirmatory signal for C=S bond. |

| Thiol | (Not Observed) | Expected to be significantly upfield. | |

| ¹H | Thione | ~12.6 (broad, 2H) | Characteristic N-H proton signal. |

| | Thiol | (Not Observed) | S-H proton signal would be upfield. |

Experimental Protocol: ¹³C NMR for Tautomer Confirmation

-

Sample Preparation: Dissolve 10-20 mg of the purified 2-MBI derivative in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is an excellent solvent as it solubilizes most derivatives and its polarity can help stabilize distinct tautomeric forms.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal resolution and sensitivity.

-

Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio for the C=S carbon, which is a quaternary carbon and often has a long relaxation time.

-

Data Analysis: Process the spectrum and identify the chemical shift of the C2 carbon. A signal in the 168-180 ppm range strongly validates the presence of the thione tautomer as the predominant species in solution.

Infrared (IR) Spectroscopy: A Rapid Functional Group Analysis

Expertise & Causality: IR spectroscopy provides a quick and non-destructive method to identify the key functional groups that differentiate the thione and thiol forms.[7] The analysis hinges on identifying vibrations unique to either the C=S and N-H bonds (thione) or the S-H bond (thiol).

-

Thione Form: The spectrum is characterized by a strong band associated with the thioamide group (-N-C=S) around 1340-1360 cm⁻¹.[21] A broad N-H stretching band is also present above 3000 cm⁻¹.

-

Thiol Form: The definitive feature would be a weak but sharp S-H stretching band in the region of 2550-2600 cm⁻¹.[21][22] The absence of this band is strong evidence against the thiol form being present in significant concentration.

Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)

| Vibration | Tautomer | Approximate Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| S-H stretch | Thiol | 2550 - 2600 (weak, sharp) | Definitive for thiol form. |

| N-H stretch | Thione | >3000 (broad) | Present in thione form. |

| C=S stretch | Thione | 1340 - 1360 (strong) | Key indicator for thione form. |

UV-Vis Spectroscopy: Observing Electronic Transitions

Expertise & Causality: The different chromophores in the thione (thioamide) and thiol (iminothiol) tautomers result in distinct electronic transitions, which can be observed by UV-Vis spectroscopy.[10][11] This technique is particularly powerful for studying how the tautomeric equilibrium shifts in response to changes in the solvent environment.[23] The thione form typically exhibits characteristic n→π* and π→π* transitions.[24] By measuring the absorption spectrum in a series of solvents with varying polarities, one can observe solvatochromic shifts (a shift in the wavelength of maximum absorbance, λ_max), which correlate with the stabilization of one tautomer over the other.[25]

Implications for Drug Design and Medicinal Chemistry

The correct assignment of the dominant tautomer is not merely an academic exercise; it has profound consequences for the drug development process.

-

Molecular Recognition and Binding: The thione and thiol forms have different hydrogen bond donor/acceptor patterns and overall molecular shapes. A drug designed to bind to a receptor as a thiol (with an S-H donor) will fail if it exists as a thione (with an N-H donor and C=S acceptor).

-

Physicochemical Properties (ADME): Tautomerism directly impacts key properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Lipophilicity (LogP), acidity (pKa), and solubility can differ significantly between tautomers, affecting everything from oral bioavailability to plasma protein binding.[26]

-

Reactivity and Synthesis: The chemical reactivity of the two forms is distinct. The thiol form is an S-nucleophile, leading to S-alkylation products. The thione form can be alkylated on the nitrogen atoms.[3][6] This understanding is crucial for designing synthetic routes to new derivatives.

Caption: Impact of tautomerism on key aspects of drug design.

Conclusion

For researchers working with 2-mercaptobenzimidazole derivatives, a thorough understanding and correct characterization of the thione-thiol tautomerism are non-negotiable for achieving scientific integrity and success. While both tautomers are theoretically possible, a wealth of experimental and computational evidence confirms that the thione form is overwhelmingly predominant in both the solid state and in solution. This guide advocates for a synergistic analytical approach, prioritizing ¹³C NMR and X-ray crystallography as definitive techniques, supported by rapid screening with IR and UV-Vis spectroscopy. By applying these self-validating protocols, scientists can build accurate SAR models, design more effective molecules, and ultimately accelerate the journey from chemical scaffold to clinical candidate.

References

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. (n.d.). ResearchGate. [Link]

-

Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

On the Tautomerism of 2-Mercaptoimidazoles and 2-Mercaptobenzimidazoles: A Low Temperature Matrix Isolation and Solid State Study. (n.d.). Estudo Geral. [Link]

-

Al-kazweeny, Z. R., et al. (2020). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences, 9(12), 1-13. [Link]

-

El Kihel, A., et al. (2016). Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry, 32(4). [Link]

-

15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. (n.d.). ResearchGate. [Link]

-

Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole as possible antimicrobial agents. (2020, December 28). International Journal of Medical Research and Health Sciences. [Link]

-

Thione–Thiol Tautomerization Induced by Hydrogen Atoms in Amorphous Solids. (2025, June 13). The Journal of Physical Chemistry C. [Link]

-

(a) Tautomeric molecular structures of 2-mercaptobenzimidazole. (b) The... (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of 2-mercaptobenzimidazole derivatives As Potential Analgesic Agents. (2025, August 9). ResearchGate. [Link]

-

Devi, P., et al. (2022, January 15). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. (n.d.). Semantic Scholar. [Link]

-

2-Mercaptobenzimidazole Derivatives: Synthesis and Anticonvulsant Activity. (n.d.). Prime Scholars. [Link]

-

Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

THE INFRARED SPECTRA OF 4-SUBSTITUTED-THIOSEMICARBAZIDES AND DIAZOTIZATION PRODUCTS. (n.d.). Canadian Science Publishing. [Link]

-

NMR analysis data of synthesized 2-mercaptobenzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2021, March 13). The Journal of Organic Chemistry. [Link]

-

Synthesis of Surfactants Derived from 2-Mercaptobenzimidazole and Study of Their Acute Toxicity and Analgesic and Psychotropic Activities. (n.d.). PMC. [Link]

-

Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. (2025, May 23). PMC. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. (n.d.). DIAL@UCLouvain. [Link]

-

Benzimidazole. (2022, October 27). Encyclopedia MDPI. [Link]

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. (n.d.). ResearchGate. [Link]

-

Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022, March 10). PMC. [Link]

-

Fragments of the infrared spectra of 2-thioacetamide monomers: (middle... (n.d.). ResearchGate. [Link]

-

Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. (n.d.). Revista de Chimie. [Link]

-

13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2022, September 23). MDPI. [Link]

-

The interaction of 2-mercaptobenzimidazole with human serum albumin as determined by spectroscopy, atomic force microscopy and molecular modeling. (2013, April 1). PubMed. [Link]

-

Selectivity of 2-mercaptobenzimidazole derivatives on metal ions studied by UV–vis spectromentry and DFT calculations. (2015, December 2). ResearchGate. [Link]

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (n.d.). PMC. [Link]

-

The Influence of Substituents on the Tautomerism of Symmetrically Substituted 2,2'-Bis-benzimidazoles. (n.d.). SciSpace. [Link]

-

A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. (n.d.). PMC. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019, March 23). IntechOpen. [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. [Link]

-

Tautomerism and Expert Systems in Spectroscopy. (2014, August 22). Spectroscopy. [Link]

-

X-Ray Crystallography in Pharmaceutical Drug Development. (2019, October 27). News-Medical.Net. [Link]

-

X-Ray crystallography. (n.d.). HHU. [Link]

Sources

- 1. primescholars.com [primescholars.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. ijmrhs.com [ijmrhs.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. ijmrhs.com [ijmrhs.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]

- 14. news-medical.net [news-medical.net]

- 15. X-Ray crystallography [ipb.hhu.de]

- 16. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. mdpi.com [mdpi.com]

- 19. orientjchem.org [orientjchem.org]

- 20. 2-Mercaptobenzimidazole(583-39-1) 1H NMR [m.chemicalbook.com]

- 21. cdnsciencepub.com [cdnsciencepub.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. dial.uclouvain.be [dial.uclouvain.be]

- 26. The interaction of 2-mercaptobenzimidazole with human serum albumin as determined by spectroscopy, atomic force microscopy and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development

Mechanistic Rationale: The Purine Isostere Paradigm

Benzimidazole, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is a highly privileged scaffold in contemporary medicinal chemistry[1]. Its profound pharmacological versatility stems fundamentally from its structural mimicry of naturally occurring purine nucleotides[2]. Because it is an isostere of purine bases, the benzimidazole nucleus can seamlessly trick biological systems, allowing it to intercalate into DNA or competitively bind to the ATP-binding sites of various critical enzymes, including kinases, topoisomerases, and viral reverse transcriptases[3][4].

Fig 1. Pharmacological targeting pathways of benzimidazole purine isosteres.

The causality behind selecting benzimidazole for rational drug design lies in its unique electronic distribution. The electron-rich aromatic system, containing two nitrogen atoms, can readily form coordination complexes with metal ions (e.g., copper and zinc) or engage in robust π−π stacking and hydrogen bonding with target protein residues[1]. For example, benzimidazole-copper complexes exhibit potent nuclease activity and DNA-binding capabilities, yielding cytotoxicity against human cancer cell lines (HepG2, HeLa) that is comparable to the standard chemotherapeutic drug, cisplatin[1].

Structure-Activity Relationship (SAR) Dynamics

SAR investigations reveal that strategic substitutions at the C-2 and C-5/C-6 positions dictate the molecule's target selectivity, lipophilicity, and overall pharmacokinetic profile[5].

-

C-2 Substitutions: The C-2 position is critical for orienting the molecule within deep hydrophobic pockets of target proteins. 2-arylbenzimidazoles, in particular, demonstrate broad-spectrum inhibitory effects because the aryl group extends the π -conjugation, enhancing binding affinity to tyrosine kinases and parasitic apical membrane antigens (e.g., AMA-1 in Plasmodium falciparum, which is responsible for merozoite entry into host erythrocytes)[3].

-

C-5/C-6 Substitutions: Halogenation (e.g., fluorine) or the addition of hydroxyl groups at these positions increases metabolic stability and alters electron density. A prime example is methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC). The 5-fluoro and 2-hydroxyl substitutions allow MBIC to act as a potent microtubule inhibitor, inducing intrinsic mitochondria-dependent apoptotic cell death and G2-M phase arrest in cervical cancer cells[4].

Quantitative Pharmacological Profiling

To guide rational drug design, comparing the efficacy of various derivatives against their respective targets is essential. The following table summarizes the quantitative pharmacological activity of recently developed benzimidazole classes based on preclinical data.

| Derivative Class | Target / Disease Application | Representative IC50 / EC50 | Primary Mechanism of Action |

| 2-Arylbenzimidazoles | Plasmodium falciparum (Malaria) | 1.5 - 10 µM | Inhibits AMA-1, blocking merozoite entry into erythrocytes[3]. |

| Benzimidazole-Cu Complexes | Human Cancer (HepG2, HeLa) | 2.5 - 5.0 µM | DNA intercalation and targeted nuclease activity[1]. |

| Substituted RTIs | HIV-1 (IIIB / Ada5 strains) | 5.28 - 40 µM | Viral reverse transcriptase inhibition (RTI)[6]. |

| 5-Fluoro-2-hydroxyl (MBIC) | Cervical Cancer | < 10 µM | Microtubule inhibition leading to G2-M phase arrest[4]. |

Advanced Synthetic Methodology: A Self-Validating Protocol

The synthesis of benzimidazole derivatives must be high-yielding, scalable, and resistant to the formation of side products (such as 1,2-disubstituted benzimidazoles). One of the most robust and widely adopted methods involves the condensation of o-phenylenediamine with an aldehyde, catalyzed by sodium metabisulfite ( Na2S2O5 )[7].

The causality behind choosing Na2S2O5 over harsher acids is twofold: it forms a bisulfite adduct with the aldehyde, dramatically increasing its electrophilicity for nucleophilic attack by the diamine, and it acts as a mild oxidizing agent to facilitate the final oxidative ring closure from the Schiff base intermediate[7].

Fig 2. Self-validating synthetic workflow for novel benzimidazole derivatives.

Protocol: Oxidative Cyclization of 2-Arylbenzimidazoles

This protocol is designed as a strict self-validating system, ensuring that progression to the next step only occurs when specific chemical milestones are analytically verified.

Step 1: Reagent Preparation Dissolve 10 mmol of o-phenylenediamine and 10 mmol of the target substituted benzaldehyde in 30 mL of an ethanol/water mixture (1:1 v/v). Causality: The aqueous-organic solvent mixture ensures the solubility of both the highly organic precursors and the inorganic sodium metabisulfite catalyst.

Step 2: Catalytic Condensation Add 10 mmol of Na2S2O5 to the stirring mixture. Reflux the reaction at 80°C for 2–4 hours.

Step 3: Self-Validation via TLC Monitoring Perform Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system. Validation Logic:o-phenylenediamine is highly polar and extremely prone to oxidative degradation in air. The complete disappearance of the diamine spot on the TLC plate confirms that the Schiff base formation and subsequent oxidative cyclization are 100% complete. If the diamine spot persists, continue refluxing. Proceeding without this validation leads to intractable, oxidized tar mixtures during purification.

Step 4: Workup and Precipitation Once validated by TLC, cool the mixture to room temperature and pour it slowly into 100 mL of crushed ice. Stir vigorously until a solid precipitate forms. Filter the crude product under a vacuum and wash it with cold water to remove unreacted inorganic catalyst and bisulfite byproducts.

Step 5: Structural Validation via NMR Recrystallize the crude product from hot ethanol. Validate the final structure using 1H NMR. Validation Logic: The successful formation of the benzimidazole ring is incontrovertibly confirmed by the disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of a broad singlet corresponding to the newly formed imidazole N-H proton (~12.5 ppm).

Preclinical Validation: Mechanism-Specific Assays

Once synthesized, the derivatives must be validated against their intended mechanism of action. Because many benzimidazoles selectively bind with high affinity to parasite β -tubulin and inhibit microtubule polymerization[6], a Tubulin Polymerization Assay serves as the gold standard for preclinical in vitro validation.

Protocol: Tubulin Polymerization Assay

Step 1: Prepare a reaction mixture containing 3 mg/mL of purified bovine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl2 , 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Step 2: Introduce the synthesized benzimidazole derivative at varying concentrations (e.g., 1, 5, 10 µM). Causality: By acting as a purine/nucleotide mimic, the benzimidazole derivative competes with or disrupts the GTP-driven polymerization kinetics at the tubulin interface. Step 3: Monitor the reaction continuously at 340 nm using a spectrophotometer maintained at exactly 37°C for 60 minutes. Step 4 (Validation): Plot the absorbance over time. A successful microtubule inhibitor will demonstrate a dose-dependent decrease in the Vmax of the polymerization curve compared to the vehicle control, directly validating its mechanism of action prior to in vivo animal modeling.

References

- Brishty, S.R. et al. "A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives." Frontiers in Pharmacology.

- "Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions." MDPI.

- "State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis." PubMed Central (PMC).

- "Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review." ResearchGate.

- "A Brief Review on History Synthesis Mechanism of Action of Benzimidazole." IJARSCT.

- "." Researcher.life / PubMed.

- "Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine." PubMed Central (PMC).

- "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." Arabian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]

- 3. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

Application Notes & Protocols: The Strategic Use of 5-(TBDMS)oxy-2-mercaptobenzimidazole in the Synthesis of Proton Pump Inhibitors

Abstract

Proton Pump Inhibitors (PPIs) represent a cornerstone in the management of acid-related gastrointestinal disorders. Their synthesis, particularly the construction of the core benzimidazole ring system, is a subject of continuous refinement to enhance yield, purity, and scalability. This technical guide provides an in-depth exploration of a strategic synthetic route employing 5-(tert-Butyldimethylsilyloxy)-2-mercaptobenzimidazole as a key intermediate. We will elucidate the rationale behind using the tert-Butyldimethylsilyl (TBDMS) protecting group, providing detailed, field-proven protocols for its introduction, subsequent coupling reactions, and deprotection, culminating in the formation of the PPI backbone. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced protecting group strategies in heterocyclic synthesis.

Introduction: The Central Role of Proton Pump Inhibitors

Proton Pump Inhibitors (PPIs) are a class of drugs that provide profound and long-lasting reduction of gastric acid production.[1][2] They are indispensable in treating conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.[2][3][4] PPIs are prodrugs, typically composed of a substituted benzimidazole and a pyridine moiety linked by a methylsulfinyl chain.[4]

Mechanism of Action

PPIs function by irreversibly inhibiting the H⁺/K⁺ ATPase enzyme system, or proton pump, located in the gastric parietal cells.[1][3] In the acidic environment of the parietal cell's secretory canaliculus, the PPI is protonated and converted into its active form, a reactive sulfenamide cation.[4][5] This activated intermediate then forms a stable covalent disulfide bond with cysteine residues on the proton pump, inactivating the enzyme and thus blocking the final step of acid secretion.[1][3] Because the inhibition is irreversible, acid production is suppressed until new proton pumps are synthesized by the parietal cells, which can take 24 to 48 hours.[3][4]

Synthetic Strategy: The Benzimidazole-Pyridine Coupling

The general synthesis of sulfoxide-based PPIs like omeprazole involves two primary stages:

-

Condensation: A nucleophilic substitution reaction between an appropriately substituted 2-mercaptobenzimidazole and a reactive chloromethylpyridine derivative to form a thioether intermediate.[6][7]

-

Oxidation: The selective oxidation of the thioether to the corresponding sulfoxide, which constitutes the active drug.[6][8]

The focus of this guide is a strategic approach to the first stage, beginning from a 5-hydroxy-2-mercaptobenzimidazole precursor, which requires protection of the phenolic hydroxyl group.

The TBDMS Protecting Group Advantage

While many PPI syntheses, such as that for omeprazole, begin with a 5-methoxy-2-mercaptobenzimidazole intermediate, routes commencing from the 5-hydroxy analogue necessitate a protecting group strategy.[6] The phenolic hydroxyl group is acidic and can interfere with the base-mediated condensation reaction or other desired transformations.

The tert-Butyldiphenylsilyl (TBDPS) and tert-Butyldimethylsilyl (TBDMS) groups are excellent choices for protecting hydroxyls. For this application, we focus on TBDMS due to its widespread use and reliable cleavage conditions. The key advantages of using a TBDMS protecting group in this context are:

-

High Stability: The TBDMS group is exceptionally stable under the basic conditions typically required for the thioether formation, preventing unwanted side reactions.[9][10]

-

Orthogonal Deprotection: It can be selectively removed under conditions that do not affect other functional groups in the molecule.[10] Deprotection is cleanly achieved using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[9][10]

-

Enhanced Solubility: The lipophilic nature of the TBDMS group can improve the solubility of intermediates in organic solvents, potentially simplifying reaction workups and purification.

The overall synthetic workflow using this strategy is outlined below.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 5-(TBDMS)oxy-2-mercaptobenzimidazole (Protection)

This protocol outlines the silylation of the phenolic hydroxyl group. The use of imidazole as a mild base and catalyst is a standard and effective method for this transformation.[9][10]

-

Materials:

-

5-Hydroxy-2-mercaptobenzimidazole (1.0 equiv.)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equiv.)

-

Imidazole (2.5 equiv.)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-hydroxy-2-mercaptobenzimidazole and imidazole.

-

Add anhydrous DMF and stir until all solids are dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add TBDMS-Cl portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

-

Protocol 2: Synthesis of the Protected Thioether Intermediate (Condensation)

This procedure details the crucial C-S bond formation. It is adapted from established methods for synthesizing the thioether precursor of omeprazole and related PPIs.[8][11][12] A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be employed to facilitate the reaction in a biphasic system.[11][13]

-

Materials:

-

5-(TBDMS)oxy-2-mercaptobenzimidazole (1.0 equiv.)

-

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride (1.05 equiv.)

-

Sodium Hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) (0.05 equiv., optional)

-

Dichloromethane (DCM) and Water

-

-

Procedure:

-

Dissolve 5-(TBDMS)oxy-2-mercaptobenzimidazole, the pyridine hydrochloride salt, and TBAB in a mixture of DCM and water.

-

Cool the mixture to 10 °C.

-

Slowly add an aqueous solution of NaOH (e.g., 30% w/v) dropwise, keeping the temperature below 15 °C. The base deprotonates the thiol to form the more reactive thiolate.

-

Allow the reaction to warm to room temperature (25-30 °C) and stir vigorously for 4-6 hours.[11][13]

-

Monitor the reaction by TLC or HPLC until the starting benzimidazole is consumed.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude protected thioether. This intermediate can often be used in the next step without further purification.

-

Protocol 3: Deprotection of the TBDMS Group

Fluoride ions have a high affinity for silicon, making reagents like TBAF ideal for the clean and rapid cleavage of silyl ethers.[9]

-

Materials:

-

Protected Thioether Intermediate (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equiv., 1M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the crude protected thioether in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution dropwise over 15 minutes.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the deprotection by TLC.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

-

Purify via column chromatography or recrystallization to obtain the 5-hydroxy thioether intermediate.

-

Protocol 4: Methylation of the 5-Hydroxy Group (Optional)

If the target PPI contains a 5-methoxy group (like omeprazole), a methylation step is required here.

-

Materials:

-

5-Hydroxy Thioether Intermediate (1.0 equiv.)

-

Methyl iodide or Dimethyl sulfate (1.2 equiv.)

-

Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv.)

-

Acetone or DMF

-

-

Procedure:

-

Suspend the 5-hydroxy thioether and K₂CO₃ in acetone.

-

Add the methylating agent dropwise at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

-

After cooling, filter off the inorganic salts and concentrate the filtrate.

-

Redissolve the residue in a suitable solvent (e.g., DCM), wash with water, dry, and concentrate to yield the 5-methoxy thioether intermediate (pyrmetazole, in the case of omeprazole synthesis).[8]

-

Protocol 5: Oxidation to the Final PPI Product

This final step requires careful control to prevent over-oxidation to the inactive sulfone byproduct. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[6][8]

-

Materials:

-

Thioether Intermediate (from Protocol 4 or 3) (1.0 equiv.)

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.0 - 1.1 equiv.)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the thioether intermediate in DCM and cool the solution to between -10 °C and 0 °C.[8]

-

In a separate flask, dissolve m-CPBA in DCM.

-

Add the m-CPBA solution dropwise to the thioether solution, ensuring the temperature remains low.

-

Stir the reaction mixture at this temperature, monitoring its progress carefully by TLC or HPLC every 15-30 minutes.

-

Upon completion, quench the reaction by adding a dilute aqueous solution of sodium thiosulfate to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final PPI.

-

Quantitative Data Summary

The following table provides representative data for the synthesis of omeprazole, which is analogous to the described pathway. Yields are indicative and may vary based on scale and specific reaction conditions.

| Step | Reaction | Reagents | Typical Time | Typical Yield | Purity (Post-Purification) |

| 1 | Protection | TBDMS-Cl, Imidazole, DMF | 4-6 h | >90% | >98% |

| 2 | Condensation | NaOH, DCM/H₂O | 4-6 h | 90-95%[11][13] | >95% |

| 3 | Deprotection | TBAF, THF | 1-2 h | >95% | >98% |

| 4 | Methylation | MeI, K₂CO₃, Acetone | 2-4 h | >90% | >97% |

| 5 | Oxidation | m-CPBA, DCM | 1-3 h | 80-85%[13] | >99.5% |

Conclusion

The use of 5-(TBDMS)oxy-2-mercaptobenzimidazole offers a robust and strategic pathway for the synthesis of proton pump inhibitors derived from 5-hydroxy precursors. The TBDMS group provides excellent stability during the critical carbon-sulfur bond-forming reaction and can be removed efficiently under mild conditions. This methodology expands the synthetic chemist's toolkit, enabling flexible and high-yielding routes to this vital class of pharmaceuticals. The protocols provided herein serve as a comprehensive guide for the practical application of this advanced protecting group strategy in drug development and manufacturing.

References

- Vertex AI Search. (2024). Proton Pump Inhibitors (PPIs)

- Wikipedia. (n.d.). Proton-pump inhibitor.

- Shin, J. M., & Sachs, G. (n.d.). Pharmacology of Proton Pump Inhibitors. PMC, NIH.

- American Academy of Family Physicians. (2002).

- Cleveland Clinic. (2023). Proton Pump Inhibitors (PPIs)

- BenchChem. (2025). The Crucial Role of 5-Methoxy-2-mercaptobenzimidazole in the Synthesis of Omeprazole: A Technical Guide.

- BenchChem. (n.d.).

- European Patent Office. (2000). Omeprazole synthesis - EP 1085019 A1.

- Google Patents. (n.d.). EP1085019A1 - Omeprazole synthesis.

- Drugsynthesis.com. (n.d.). Perprazole, (-)-Omeprazole magnesium, (S)-Omeprazole magnesium, Esomeprazole magnesium, H-199/18, Nexium.

- Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

- (n.d.). Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Proton Pump Inhibitors.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US20080161579A1 - Process for Synthesis of Proton Pump Inhibitors.

- Scientific Update. (2018).

- Google Patents. (n.d.).

- Wikipedia. (n.d.). tert-Butyldiphenylsilyl.

- Liu, Z.-T., et al. (2019).

- Liu, Z.-T., et al. (2020). Synthesis and characterization of one impurity in esomeprazole, an antiulcerative drug. Chemical Papers, 74(3), 867–877.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- BenchChem. (2025). Application of TBDPS Protecting Group in Natural Product Synthesis: Notes and Protocols.

- (n.d.).

- Indian Academy of Sciences. (n.d.). Preparation and characterization of monosubstituted porphyrins immobilized on nanosilica.

- New Journal of Chemistry (RSC Publishing). (n.d.). The design and synthesis of potent benzimidazole derivatives via scaffold hybridization and evaluating their antiproliferative and proapoptotic activity against breast and lung cancer cell lines.

- Digital CSIC. (n.d.).

- PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)

- PMC, NIH. (2025). Silica‐Assisted Solid‐Phase Peptide Synthesis (SiPPS).

- MDPI. (2021).

- Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.

- MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.